molecular formula ZnSO4. 7H2O<br>ZnSO4<br>O4SZn B152265 Zinc sulfate CAS No. 7733-02-0

Zinc sulfate

Cat. No. B152265
CAS RN: 7733-02-0
M. Wt: 163.5 g/mol
InChI Key: NWONKYPBYAMBJT-UHFFFAOYSA-L
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Patent
US06558643B2

Procedure details

The present invention comprises the use of ammonium zinc sulfate hydrate to selectively recover ammonia from an aqueous solution in a solid crystalline form. The water and ammonia may then be recovered by heating the crystals and recovering the water and ammonia in the off gases. This process would then leave behind zinc sulfate and sulfuric acid, which can be resolubilized and recycled.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.[S:2]([O-:6])([O-:5])(=[O:4])=[O:3].[Zn+:7].[NH4+].N>>[S:2]([O-:6])([O-:5])(=[O:4])=[O:3].[Zn+2:7].[S:2](=[O:4])(=[O:3])([OH:6])[OH:5] |f:0.1.2.3,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.S(=O)(=O)([O-])[O-].[Zn+].[NH4+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The water and ammonia may then be recovered
TEMPERATURE
Type
TEMPERATURE
Details
by heating the crystals
CUSTOM
Type
CUSTOM
Details
recovering the water and ammonia in the off gases

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[Zn+2]
Name
Type
product
Smiles
S(O)(O)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.